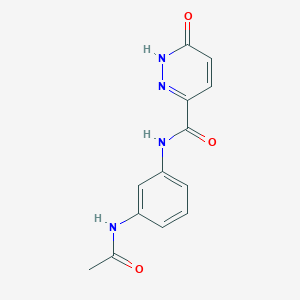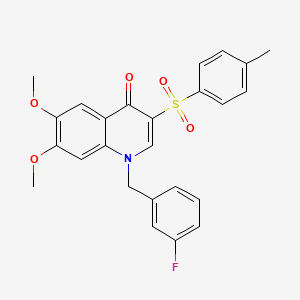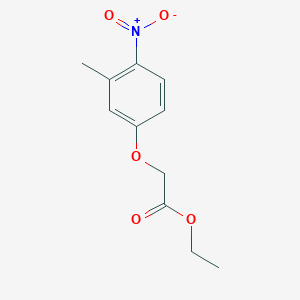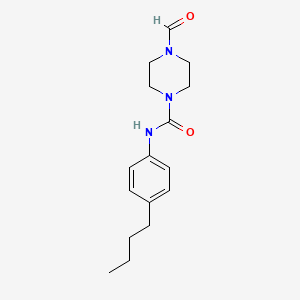
N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3 and its molecular weight is 272.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Applications
Research has shown that derivatives of dihydropyridazine and related compounds possess significant antioxidant properties. For instance, novel carboxamides based on the pyrazolobenzothiazine ring system have been synthesized and evaluated for their antioxidant activity, revealing moderate to significant radical scavenging activity. These findings suggest that N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide could serve as a template for developing potent biologically active compounds with antioxidant capabilities (Ahmad et al., 2012).
Heterocyclic Synthesis
The compound's structural framework facilitates the synthesis of diverse heterocyclic compounds, essential for pharmaceutical applications. For example, derivatives have been utilized in creating new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, underscoring the compound's role in synthesizing fused azines with potential therapeutic applications (Ibrahim & Behbehani, 2014).
Antimicrobial and Antitumor Activities
Some studies have highlighted the antimicrobial and antitumor potentials of derivatives. For instance, thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene have shown promising antimicrobial activities, hinting at the chemical's utility in designing new antimicrobial agents (Gouda et al., 2010). Additionally, novel pyrimidiopyrazole derivatives exhibited significant in vitro antitumor activity against specific cell lines, suggesting potential applications in cancer therapy (Fahim et al., 2019).
Enzyme Inhibition
Another promising area of application is enzyme inhibition, where derivatives have been explored for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. This research avenue is critical for developing treatments for diseases like Alzheimer's, demonstrating the compound's relevance in neurodegenerative disease research (Kilic et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(3-acetamidophenyl)-6-oxo-1H-pyridazine-3-carboxamide is believed to be the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition reduces the synthesis of prostaglandins, leading to its analgesic (pain-relieving) and antipyretic (fever-reducing) effects . It’s worth noting that this compound is a weak inhibitor of prostaglandin synthesis and appears to have very little anti-inflammatory activity .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it reduces the levels of prostaglandin metabolites . This leads to a decrease in the physiological responses typically mediated by prostaglandins, such as inflammation, pain, and fever.
Pharmacokinetics
The compound is metabolized in the liver, where a toxic byproduct is produced. This byproduct can be removed by conjugation with glutathione .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of prostaglandin synthesis, leading to analgesic and antipyretic effects . Excessive metabolism of the compound can lead to the production of a toxic byproduct, potentially causing liver damage .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-8(18)14-9-3-2-4-10(7-9)15-13(20)11-5-6-12(19)17-16-11/h2-7H,1H3,(H,14,18)(H,15,20)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRXJIYLAWFNQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B2418346.png)
![1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2418348.png)

![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)
![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)

![2-[(5-Oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetonitrile](/img/structure/B2418361.png)





